molecular formula C25H27N3O3S B2519153 1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine CAS No. 1286698-03-0

1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine

Cat. No.: B2519153
CAS No.: 1286698-03-0
M. Wt: 449.57
InChI Key: RFMBUPJHFRHQIG-UHFFFAOYSA-N
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Description

1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications

The compound 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine, due to its complex chemical structure, may be involved in various pharmacological and biochemical research applications. While direct studies on this specific compound are scarce, insights can be drawn from research on related arylpiperazine derivatives, piperazine compounds, and their biological activities.

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have been clinically applied, mainly for the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, and trazodone, undergo extensive metabolism involving N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, demonstrating the potential of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine in similar therapeutic areas (Caccia, 2007).

Piperazine-based Compounds as DPP IV Inhibitors

Piperazine compounds, classified with pyrrolidines, cyclohexanes, and others, have been identified as inhibitors of Dipeptidyl Peptidase IV (DPP IV), making them significant in treating type 2 diabetes mellitus. This highlights the potential application of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine in developing new antidiabetic drugs (Mendieta et al., 2011).

Antimycobacterial Activity of Piperazine Analogues

The anti-mycobacterial activities of piperazine analogues have been extensively reviewed, with several compounds showing potential activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests the possible utility of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine in tuberculosis research and therapy (Girase et al., 2020).

Therapeutic Use of Piperazine Derivatives

The therapeutic uses of piperazine derivatives span across various domains including antipsychotic, antihistamine, antianginal, and antidepressant applications. Their versatility in drug design is underscored by the ability of minor modifications on the piperazine nucleus to significantly alter their medicinal potential, suggesting the potential adaptability of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine for varied therapeutic applications (Rathi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific studies or data, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-19-8-10-23(16-20(19)2)32(30,31)24-11-9-22(17-26-24)25(29)28-14-12-27(13-15-28)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBUPJHFRHQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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